Melosatin B

Catalog No.
S597058
CAS No.
64838-03-5
M.F
C19H19NO2
M. Wt
293.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melosatin B

CAS Number

64838-03-5

Product Name

Melosatin B

IUPAC Name

4-(5-phenylpentyl)-1H-indole-2,3-dione

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C19H19NO2/c21-18-17-15(12-7-13-16(17)20-19(18)22)11-6-2-5-10-14-8-3-1-4-9-14/h1,3-4,7-9,12-13H,2,5-6,10-11H2,(H,20,21,22)

InChI Key

FHHUFXFTSWTUMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCCC2=C3C(=CC=C2)NC(=O)C3=O

Canonical SMILES

C1=CC=C(C=C1)CCCCCC2=C3C(=CC=C2)NC(=O)C3=O

Description

Melosatin B is a member of indoles.

Melosatin B is a novel alkaloid derived from the plant Melochia tomentosa, which is known for its tumorigenic properties. It is chemically characterized as 4-(5-phenylpentyl)isatin, belonging to the isatin class of compounds. Isatins are known for their diverse biological activities and complex chemical structures, often serving as precursors in the synthesis of various pharmaceuticals and biologically active molecules .

Typical of isatin derivatives:

  • Oxidation: Melosatin B can be oxidized to yield various products, including tryptanthrin, through reactions involving oxidizing agents like potassium permanganate or hydrogen peroxide .
  • Friedel-Crafts Reactions: This compound can participate in Friedel-Crafts alkylation, allowing for the introduction of different alkyl groups, which can modify its biological activity .
  • Condensation Reactions: Melosatin B may also undergo condensation reactions with other amines or phenolic compounds, leading to the formation of more complex structures.

Melosatin B exhibits notable biological activities, particularly:

  • Antitumor Activity: As part of the alkaloid class from Melochia tomentosa, it has shown potential in inhibiting tumor growth, although specific mechanisms are still under investigation.
  • Antimicrobial Properties: Compounds in the isatin family often display antimicrobial properties, suggesting that melosatin B may also possess similar effects against various pathogens .

The synthesis of melosatin B typically involves several steps:

  • Isolation from Natural Sources: Initially extracted from Melochia tomentosa, where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis can be performed using starting materials like isatin and phenylpentyl derivatives. The synthesis may involve steps such as Friedel-Crafts alkylation or condensation reactions to achieve the desired structure .

Melosatin B has potential applications in various fields:

  • Pharmaceutical Development: Due to its antitumor and antimicrobial properties, melosatin B could be explored as a lead compound in drug development.
  • Biological Research: Its unique structure and biological activities make it a candidate for further research into its mechanisms of action and potential therapeutic uses.

Research on the interactions of melosatin B with biological targets is limited but essential for understanding its pharmacological profile. Studies may include:

  • Binding Studies: Investigating how melosatin B interacts with specific enzymes or receptors related to cancer proliferation or microbial resistance.
  • Synergistic Effects: Exploring potential synergistic effects when combined with other therapeutic agents.

Melosatin B shares structural and functional similarities with several other compounds, particularly within the isatin family. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
Melosatin A6,7-dimethoxy-4-(5-phenylpentyl)isatinAntitumor, antimicrobialContains additional methoxy groups
TryptanthrinOxidized derivative of isatinAntitumor, anti-inflammatoryExhibits strong antioxidant properties
Isatoic AnhydrideDerived from isatinHerbicide productionUsed primarily in agricultural applications
IsatinCore structureDiverse biological activitiesServes as a precursor for many derivatives

Melosatin B's uniqueness lies in its specific phenylpentyl substitution on the isatin core, which may enhance its biological activity compared to other simpler isatins.

XLogP3

4.6

Other CAS

64838-03-5

Wikipedia

Melosatin B

Dates

Modify: 2024-02-18

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